Diethyl N-palmitoylglutamate

Lipophilicity BBB permeability Prodrug design

Diethyl N-palmitoylglutamate (DEEPGt, CAS 127478-74-4) is a synthetic diester derivative of N-palmitoyl-L-glutamic acid. It belongs to the N-acylamide class and is classified as a long-chain N-acyl amino acid conjugate.

Molecular Formula C25H47NO5
Molecular Weight 441.6 g/mol
CAS No. 127478-74-4
Cat. No. B140394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl N-palmitoylglutamate
CAS127478-74-4
SynonymsDEEPGt
diethyl N-palmitoylglutamate
Molecular FormulaC25H47NO5
Molecular Weight441.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OCC)C(=O)OCC
InChIInChI=1S/C25H47NO5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)26-22(25(29)31-6-3)20-21-24(28)30-5-2/h22H,4-21H2,1-3H3,(H,26,27)/t22-/m0/s1
InChIKeyPKYNCDQAFVITPJ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl N-Palmitoylglutamate (CAS 127478-74-4): A Lipophilic Prodrug Candidate for Neuropharmacology


Diethyl N-palmitoylglutamate (DEEPGt, CAS 127478-74-4) is a synthetic diester derivative of N-palmitoyl-L-glutamic acid. It belongs to the N-acylamide class and is classified as a long-chain N-acyl amino acid conjugate [1]. DEEPGt was originally synthesized via a mixed anhydride method and characterized as a brain-penetrant prodrug that slowly liberates the active metabolite N-palmitoyl glutamic acid (PGt) in vivo [2]. Its computed logP (XLogP3-AA) of 7.7 reflects substantial lipophilicity, distinguishing it from the more polar free acid form [1].

Why N-Palmitoyl Glutamate Salts Cannot Replace Diethyl N-Palmitoylglutamate in CNS-Targeted Research


In-class N-acyl glutamate compounds such as sodium palmitoyl glutamate or the parent N-palmitoyl glutamic acid are predominantly employed as mild surfactants or skin-conditioning agents in cosmetic formulations [1]. These ionic or highly polar species exhibit negligible blood–brain barrier permeability due to their low logP values and predominant ionization at physiological pH. In contrast, diethyl N-palmitoylglutamate was specifically designed as a neutral, lipophilic ester prodrug that penetrates the brain to exert anti-glutamatergic activity [2]. Substituting DEEPGt with a free acid or salt would eliminate the CNS bioavailability that underpins its pharmacological profile, rendering any attempted neuropharmacological replication invalid.

Quantitative Differentiation of Diethyl N-Palmitoylglutamate vs. Closest Analogs: A Procurement-Relevant Evidence Guide


Lipophilicity (LogP) Advantage Over Parent N-Palmitoyl Glutamic Acid

Diethyl N-palmitoylglutamate (DEEPGt) exhibits an XLogP3-AA of 7.7, whereas its putative active metabolite N-palmitoyl glutamic acid (PGt) is predicted to have an XLogP3-AA of approximately 5.1 [1][2]. This ~2.6 log unit difference corresponds to a >100‑fold higher theoretical partition coefficient, strongly implying markedly superior passive membrane permeability and brain penetration potential for the diethyl ester prodrug.

Lipophilicity BBB permeability Prodrug design

In Vivo Anticonvulsant Efficacy Against Pentylenetetrazole (PTZ)-Induced Seizures vs. Untreated Controls

In a murine PTZ-induced convulsion model, DEEPGt administered systemically produced quantifiable antagonism of tonic-clonic seizures, accompanied by hypothermia, sedation, and myorelaxation, whereas the free acid N-palmitoyl glutamic acid has not been reported to exhibit PTZ anticonvulsant activity in comparable models [1]. The pharmacological effects are attributed to DEEPGt's brain penetration and slow release of active PGt.

Anticonvulsant PTZ seizure model In vivo pharmacology

Brain Penetration Capability vs. Ionic N-Acyl Glutamate Surfactants

The original pharmacological study explicitly states that DEEPGt 'penetrates easily in the brain' and develops an anti-glutamatergic activity, a property fundamentally absent in sodium or magnesium palmitoyl glutamate salts, which are designed as water-soluble surfactants for topical cosmetic use and remain confined to the peripheral compartment [1][2].

Blood–brain barrier CNS penetration Prodrug

Hydrogen-Bonding Capacity and Rotatable Bond Profile Differentiating DEEPGt from Shorter-Chain N-Acyl Glutamate Diesters

DEEPGt possesses 1 hydrogen bond donor (amide NH), 5 hydrogen bond acceptors (ester and amide carbonyls), and 23 rotatable bonds, compared to shorter-chain analogs such as diethyl N-lauroylglutamate (C12; ~17 rotatable bonds) or diethyl N-acetylglutamate (C2; ~7 rotatable bonds) [1]. The extended C16 palmitoyl chain confers both higher lipophilicity and greater conformational flexibility, parameters that influence membrane interaction and metabolic stability.

Physicochemical property Drug-likeness Rotatable bonds

Target Applications Where Diethyl N-Palmitoylglutamate Provides a Procurement Advantage


Preclinical Anticonvulsant Drug Discovery Requiring a Brain-Penetrant Glutamatergic Prodrug

Research groups investigating glutamate-mediated seizure mechanisms can employ DEEPGt as a tool compound to achieve CNS anti-glutamatergic activity without invasive administration. The documented PTZ antagonism and brain penetration [1] support its use as a positive control or lead scaffold in anticonvulsant screening cascades.

Blood–Brain Barrier Permeability Studies with N-Acyl Amino Acid Diesters

DEEPGt's computed logP of 7.7 and neutral diester structure [2] make it an ideal model substrate for in vitro BBB models (e.g., hCMEC/D3 or MDCK-MDR1 monolayers) to study the passive permeability of lipophilic amino acid prodrugs, offering a benchmark against which novel CNS prodrugs can be compared.

Prodrug Design and Controlled Release of Neuroprotective N-Acyl Amino Acids

The proposed mechanism—slow enzymatic or chemical hydrolysis of the ethyl ester moieties to release N-palmitoyl glutamic acid in the brain [1]—positions DEEPGt as a reference compound for sustained-release CNS prodrug strategies, particularly for neurodegenerative conditions where prolonged local anti-glutamatergic tone is desired.

Lipid-Based Formulation Development Leveraging High Lipophilicity

With an XLogP3-AA of 7.7 and 23 rotatable bonds [2], DEEPGt is highly amenable to lipid-based nanoformulations (e.g., solid lipid nanoparticles, nanoemulsions). Its physicochemical profile supports high entrapment efficiency in lipid carriers, making it a candidate for injectable or oral lipid formulations targeting the CNS.

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